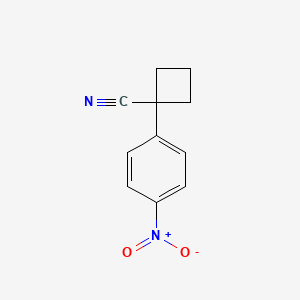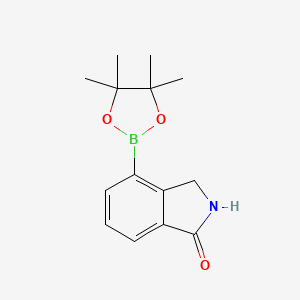
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and phenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of novel 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups has been described, highlighting the importance of the trifluoromethyl group for biological activity and physicochemical properties .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a trifluoromethyl group at a strategic position to confer good biological activity and physicochemical properties. For example, compound 14h (KRP-199) was synthesized with a 4-carboxyphenyl group joined through a urethane linkage to a 7-imidazolyl heterocycle . Another synthesis approach for a structurally related compound involved the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid using acetic anhydride to form a δ-lactone .
Molecular Structure Analysis
The molecular structure of compounds similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is characterized by the presence of a trifluoromethyl group and a substituted phenyl group. The presence of these groups is known to influence the compound's affinity for certain receptors, such as the AMPA receptor, and its neuroprotective effects .
Chemical Reactions Analysis
The chemical reactions involving compounds with trifluoromethyl and phenyl groups can lead to the formation of various products with significant biological activities. For instance, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid resulted in the formation of δ-lactones, which have biogenetic significance . Similarly, the synthesis of imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid demonstrated antitumor activity .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group at certain positions in a compound's structure has been shown to improve its physicochemical properties, such as stability to light and solubility in aqueous solutions. These properties are crucial for the potential therapeutic application of the compounds . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, also emphasizes the importance of the synthesis methods in determining the physical and chemical properties of the final product .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of the crystal structures of related compounds, including 6-(4-chlorophenylamino)6-oxohexanoic acid and 7-oxo-7(phenylamino)heptanoic acid, highlighted the hydrogen-bond networks in these structures. The similarities in hydrogen bonding patterns might offer insights into the molecular interactions and stability of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Feeder & Jones, 1994).
Infrared and Raman Spectroscopy in Keto Acid Phosphoranes
The investigation into the crystal structures and hydrogen bonding patterns of keto acid phosphoranes, including related compounds, utilized both X-ray crystallography and infrared and Raman spectroscopy. These studies provide valuable data on the molecular structure and bonding characteristics, which could be relevant for understanding the properties of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Abell et al., 1991).
Applications in Natural Product Synthesis
Synthesis of Penicillin-type β-Lactams
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid might have potential applications in the synthesis of complex molecules. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, was achieved, showcasing the utility of similar compounds in pharmaceutical synthesis (Chiba et al., 1985).
Prostaglandin Synthesis
Compounds related to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid have been used in the synthesis of prostaglandins, indicating potential applications in the synthesis or modification of biologically active compounds (Babler & Moy, 1979).
Medicinal Chemistry and Drug Synthesis
Renin Inhibitory Peptides
A study on the synthesis of specific heptanoate derivatives, which serve as intermediates for renin inhibitory peptides, demonstrates the relevance of similar compounds in medicinal chemistry. This indicates potential utility in the development of enzyme inhibitors or other therapeutic agents (Thaisrivongs et al., 1987).
Biochemical Studies and Enzyme Inhibitors
HMG-CoA Reductase Inhibitors
Research into 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, which are structurally similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, has shown significant inhibition of HMG-CoA reductase. This suggests potential applications in the study or development of cholesterol-lowering drugs (Hoffman et al., 1985).
Safety And Hazards
The safety and hazards associated with 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier, or look for information in databases like PubChem .
Eigenschaften
IUPAC Name |
7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCMQVBLGYUKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620425 |
Source


|
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid | |
CAS RN |
502651-46-9 |
Source


|
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)


![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)






